[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Description
The compound [4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate (hereafter referred to as Compound A) is a hydrazone derivative featuring a 2,4-dichlorobenzoate ester and a 4-propan-2-ylphenoxyacetyl hydrazinylidene moiety. Its structure includes an (E)-configured hydrazone linkage, which is critical for its conformational stability and intermolecular interactions. The 2,4-dichlorobenzoate group contributes to its lipophilicity, while the isopropylphenoxy substituent may influence steric and electronic properties. Crystallographic studies using programs like SHELXL and ORTEP (commonly employed for small-molecule refinement and visualization ) likely confirm its planar aromatic systems and anisotropic displacement parameters.
Properties
Molecular Formula |
C25H22Cl2N2O4 |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H22Cl2N2O4/c1-16(2)18-5-10-20(11-6-18)32-15-24(30)29-28-14-17-3-8-21(9-4-17)33-25(31)22-12-7-19(26)13-23(22)27/h3-14,16H,15H2,1-2H3,(H,29,30)/b28-14+ |
InChI Key |
ZWVWKNXGGNLRMM-CCVNUDIWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound [4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a synthetic organic molecule with potential biological activity. This article aims to comprehensively explore its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Hydrazone Group : The presence of the hydrazone structure is known for its reactivity and interactions with biological targets.
- Dichlorobenzoate Moiety : This part of the molecule may influence its lipophilicity and interaction with cell membranes.
- Phenoxyacetyl Group : This group may enhance the compound's ability to penetrate biological membranes, affecting its bioavailability.
Molecular Formula
- Molecular Formula : C18H19Cl2N3O3
- Molecular Weight : 396.26 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to [4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exhibit varying degrees of antimicrobial activity. A study highlighted that derivatives of hydrazones demonstrated significant antibacterial action against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Hydrazone derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds with similar frameworks have shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous chronic diseases. Some studies have suggested that hydrazone derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This could make the compound a candidate for further research in inflammatory disease treatments.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The hydrazone moiety may interact with key enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature of the dichlorobenzoate group may facilitate membrane penetration, allowing for direct action on cellular components.
- DNA Interaction : Some studies indicate that hydrazones can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of structurally similar compounds against various pathogens. Results showed that these compounds exhibited a zone of inhibition comparable to standard antibiotics .
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Pseudomonas aeruginosa | 16 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that derivatives of this compound could significantly reduce cell viability:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Apoptosis Induction |
| A549 (Lung Cancer) | 15 | Cell Cycle Arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Hydrazinylidene Moieties
Compound B : [4-[(E)-[(2-(Phenylacetyl)hydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate ()
- Key Differences: Replaces the 4-propan-2-ylphenoxy group with a phenylacetyl substituent.
Compound C: [4-[(E)-[[2-(2,4-Dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate ()
- Key Differences: Substitutes the 2,4-dichlorobenzoate with a simple benzoate and introduces a 2,4-dichlorophenoxyacetyl group.
Compound D : 2-Methoxy-4-{(E)-[(4-sulfonamidobenzoyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate ()
- Key Differences: Incorporates a sulfonamidobenzoyl group instead of the isopropylphenoxyacetyl moiety.
- Implications : The sulfonamide group introduces hydrogen-bonding capability, which may improve aqueous solubility and target binding in biological systems.
Analogs with Varied Ester Groups
Compound E : 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate ()
- Key Differences : Replaces the hydrazinylidene group with an allyl substituent.
- The allyl group may increase flexibility but decrease thermal stability.
Compound F: Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ()
- Key Differences: Substitutes the dichlorobenzoate with a chlorobenzoyl-phenoxypropanoate ester.
Physicochemical Comparisons
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Lipophilicity (LogP) | High* | Moderate | High | Moderate |
| Hydrogen Bonding | Moderate | Low | Low | High |
| Steric Bulk | High | Moderate | Moderate | Low |
*Inferred from the isopropylphenoxy and dichlorobenzoate groups.
- Crystallographic Data : Compound E exhibits a dihedral angle of 73.6° between benzene rings, suggesting significant twisting . Compound A’s hydrazinylidene group likely enforces a more planar structure, influencing packing efficiency and melting point.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
